4-(1H-imidazol-1-yl)pyridin-3-amine is a compound characterized by its unique structure, which integrates an imidazole ring and a pyridine moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through various chemical methods, often involving the coupling of imidazole derivatives with pyridine derivatives. Research articles and patents provide insights into its synthesis and applications, highlighting its significance in drug discovery and development.
4-(1H-imidazol-1-yl)pyridin-3-amine can be classified as a heterocyclic organic compound. Its structure consists of two heterocyclic rings: an imidazole and a pyridine, both of which are known for their roles in biological activity.
The synthesis of 4-(1H-imidazol-1-yl)pyridin-3-amine typically involves the following methods:
For instance, a typical reaction setup may involve:
The molecular formula of 4-(1H-imidazol-1-yl)pyridin-3-amine is C8H9N3. The structure features:
Key structural data includes:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the identity and purity of the compound.
4-(1H-imidazol-1-yl)pyridin-3-amine is involved in several chemical reactions, including:
For example, in a substitution reaction, the amino group can react with various electrophiles such as acyl chlorides or isocyanates to form amides or ureas, respectively.
The mechanism of action for compounds like 4-(1H-imidazol-1-yl)pyridin-3-amine often involves:
In vitro studies have shown that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines, suggesting a potential mechanism involving the modulation of cell survival pathways.
4-(1H-imidazol-1-yl)pyridin-3-amine typically exhibits:
Chemical properties include:
Relevant analyses such as Infrared (IR) spectroscopy can provide information about functional groups present in the molecule.
4-(1H-imidazol-1-yl)pyridin-3-amine has several applications:
Imidazole-pyridine hybrids represent a privileged architectural motif in medicinal chemistry, characterized by synergistic pharmacological properties derived from both heterocyclic systems. The imidazole ring provides a strong hydrogen-bonding capability due to its dual nitrogen atoms (sp² and sp³ hybridized), while the pyridine moiety contributes to π-stacking interactions and enhanced bioavailability through its aromatic nitrogen. This combination creates versatile molecular scaffolds capable of engaging diverse biological targets with high affinity. Recent studies demonstrate that these hybrids exhibit broad-spectrum bioactivities, including anticancer, antimicrobial, and kinase-inhibitory effects. For example, novel imidazole-pyridine-based molecules synthesized against lung (H1299) and colon (HCT116) adenocarcinoma cell lines showed potent antiproliferative activity (IC₅₀ <30 µM), with specific compounds like 5d exhibiting pronounced antitumor effects in liver cancer models (HepG2, HUH-7, PLC/PRF/5) through glycogen synthase kinase-3β (GSK-3β) inhibition [2].
The design flexibility of these conjugates enables strategic modifications to optimize pharmacokinetic profiles. Hybrid molecules may incorporate pharmacophores targeting identical tumors via a unified mechanism or address multiple malignancies through divergent pathways [5]. For instance, quinoline–imidazole–piperidine hybrids with substituted amide/sulfonamide fragments demonstrated selective efficacy against EGFR-mutated lung cancer cell lines (HCC827, NCI-H1975) while sparing normal bronchial epithelium (BEAS-2B) [5]. This target specificity underscores their utility in precision oncology.
Table 1: Bioactive Imidazole-Pyridine Hybrids and Their Therapeutic Applications
Hybrid Structure | Biological Activity | Key Targets | Potency Range |
---|---|---|---|
Imidazole–pyrazole | Antiproliferative (breast cancer) | Aurora A kinase | GI₅₀: 0.63 μM (MDA-MB-231) |
Quinoline–imidazole–piperidine | EGFR inhibition (lung cancer) | EGFR mutants | IC₅₀: <1 μM |
Imidazo[1,2-a]pyridine amide | Antitubercular | Cytochrome bcc oxidase | MIC₉₀: ≤0.006 μM |
4-(Imidazol-5-yl)pyridine | Anticancer (melanoma) | B-RAFV600E/p38α | GI₅₀: 70 nM (MDA-MB-435) |
4-(1H-Imidazol-1-yl)pyridin-3-amine features a pyridine ring substituted at the 3-position with an amine group and at the 4-position with an imidazolyl moiety. This arrangement creates a planar, electron-rich system that facilitates dual interactions with biological targets: the pyridinyl nitrogen acts as a hydrogen-bond acceptor, while the imidazolyl nitrogen (N3) serves as a hydrogen-bond donor. Nuclear magnetic resonance (NMR) and X-ray crystallographic analyses confirm tautomeric equilibria between canonical forms, enhancing its adaptability in molecular recognition [9]. The compound’s crystalline solid state (density: 1.2±0.1 g/cm³) and moderate aqueous solubility further support drug-like properties [4] .
Electronic perturbations within this hybrid significantly influence bioactivity. Electron-donating groups (e.g., methoxy) at the pyridine C6 position increase electron density at N1, strengthening kinase binding. Conversely, lipophilic substituents on the imidazole ring enhance membrane permeability. Molecular docking of analogous structures, such as 6-methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine, reveals hydrogen bonding between the methoxy oxygen and Asn1168 in CREB-binding protein (CBP) bromodomains, while the 4-methylimidazole engages in hydrophobic packing with Tyr1125/Phe1140 residues [9]. Such interactions underpin the scaffold’s efficacy in inhibiting kinases like B-RAFV600E and p38α, where derivative 10c achieved IC₅₀ values of 1.84 µM and 0.726 µM, respectively .
Table 2: Key Structural and Electronic Properties of 4-(1H-Imidazol-1-yl)pyridin-3-amine
Property | Value/Characteristic | Biological Implication |
---|---|---|
Molecular Formula | C₈H₈N₄ | Optimal molecular weight (160.18 g/mol) |
Tautomerism | N1-H ↔ N3-H equilibrium | Adaptive hydrogen bonding |
Bond Length (C4-Nimid) | 1.35–1.38 Å | Conjugation stability |
LogP | 1.12–1.24 | Balanced lipophilicity |
PSA | 56.73 Ų | Enhanced membrane permeation |
The therapeutic relevance of imidazole-pyridine hybrids stems from their dual capacity to target disease-critical enzymes and overcome drug resistance. Kinases regulating cell proliferation (e.g., GSK-3β, B-RAFV600E) exhibit high structural compatibility with these scaffolds due to conserved ATP-binding pockets accommodating the hybrid’s planar geometry. In hepatocellular carcinoma, GSK-3β overexpression correlates with poor prognosis, and imidazole-pyridine inhibitors like 5d suppress tumor growth by disrupting this pathway [2] [5]. Similarly, hybrids targeting oxidative phosphorylation (e.g., telacebec/Q203) inhibit cytochrome bcc oxidase in Mycobacterium tuberculosis, demonstrating nanomolar potency against multidrug-resistant strains (MIC₉₀ ≤0.006 μM) [8].
Synthetic accessibility further rationalizes their prioritization. These hybrids are efficiently constructed via one-pot reactions or CH functionalization, enabling rapid diversification. For example, 2-(1H-imidazol-1-yl)pyridin-3-amine is synthesized from pyridin-3-amine and 1H-imidazole, followed by amination—a process amenable to kilogram-scale production . Structure-activity relationship (SAR) studies further guide optimization: bulky biaryl ethers at the imidazole N1 position enhance antitubercular activity, while methoxy groups on pyridine improve anticancer selectivity [8] . This versatility positions 4-(1H-imidazol-1-yl)pyridin-3-amine as a cornerstone for next-generation therapeutics targeting oncogenic and infectious diseases.
Table 3: Target Validation and Synthetic Advantages of Imidazole-Pyridine Hybrids
Therapeutic Area | Validated Target | Hybrid Compound | Synthetic Approach | Efficacy Metrics |
---|---|---|---|---|
Oncology | GSK-3β, B-RAFV600E | 5d, 10c | One-pot coupling | IC₅₀: 0.726–1.84 µM |
Infectious Diseases | Cytochrome bcc oxidase | Telacebec (Q203) | CH functionalization | MIC₉₀: ≤0.006 μM |
Immunology | p38α kinase | 10c | Mizoroki–Heck reaction | IC₅₀: 0.726 µM |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1